N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N,N-diethylbenzene-1,4-diamine
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Overview
Description
N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine typically involves the following steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine has shown potential as an anticonvulsant agent . Studies have demonstrated its efficacy in animal models of epilepsy, suggesting it could be developed into a therapeutic drug.
Industry
Industrially, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals due to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism by which N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine exerts its effects is primarily through interaction with specific molecular targets. In the case of its anticonvulsant activity, it is believed to modulate neurotransmitter release and receptor activity in the central nervous system, thereby stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
N-[4-(Diethylamino)phenyl]amine: Another precursor used in the condensation reaction.
Other Pyrazole Derivatives: Compounds such as pyrazofurin and various pyrazole-based drugs.
Uniqueness
What sets N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine apart is its specific structural configuration, which imparts unique biological activities not observed in other similar compounds. Its combination of a pyrazole core with a diethylamino phenyl group provides a distinct pharmacological profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H23ClN4 |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-N,N-diethylaniline |
InChI |
InChI=1S/C21H23ClN4/c1-4-25(5-2)18-13-11-17(12-14-18)23-15-20-16(3)24-26(21(20)22)19-9-7-6-8-10-19/h6-15H,4-5H2,1-3H3 |
InChI Key |
YPLKLCCPSLDLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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